REACTION_SMILES
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[C:10]([C:11](=[O:12])[CH3:13])(=[O:14])[O:15][CH2:16][CH3:17].[F:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][c:8]1[F:9]>>[F:1][c:2]1[cH:3][c:4]([NH:5][CH:11]([C:10](=[O:14])[O:15][CH2:16][CH3:17])[CH3:13])[cH:6][cH:7][c:8]1[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)c(F)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)Nc1ccc(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |